1-Chloroundeca-2,5-diene
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Overview
Description
1-Chloroundeca-2,5-diene is an organic compound characterized by the presence of a chlorine atom and two double bonds within an eleven-carbon chain. This compound belongs to the class of conjugated dienes, which are known for their unique reactivity and stability due to the delocalization of π-electrons across the double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroundeca-2,5-diene can be synthesized through various methods. One common approach involves the base-induced elimination of hydrogen halide (HX) from an allylic halide . This method typically requires a strong base, such as potassium tert-butoxide, and is carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of conjugated dienes, including this compound, often involves the catalytic dehydrogenation of alkanes or the acid-catalyzed dehydration of alcohols . These processes are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Chloroundeca-2,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides to form addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclic compounds.
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) are commonly used under mild conditions.
Diels-Alder Reaction: Typically carried out at elevated temperatures with a suitable dienophile, such as maleic anhydride.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Electrophilic Addition: 1,2-dihalogenated or 1,4-dihalogenated products.
Diels-Alder Reaction: Cyclic adducts with high regioselectivity and stereoselectivity.
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
Scientific Research Applications
1-Chloroundeca-2,5-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloroundeca-2,5-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds interact with electrophiles to form carbocation intermediates . These intermediates can then react with nucleophiles to form addition products. The stability of the carbocation intermediates is enhanced by resonance stabilization, which is a key feature of conjugated dienes .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Chloroprene (2-Chloro-1,3-butadiene): Similar to 1-Chloroundeca-2,5-diene but with a shorter carbon chain.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene with a methyl group substituent.
Uniqueness
This compound is unique due to its longer carbon chain and the presence of a chlorine atom, which imparts distinct reactivity and stability compared to shorter conjugated dienes .
Properties
CAS No. |
84163-94-0 |
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Molecular Formula |
C11H19Cl |
Molecular Weight |
186.72 g/mol |
IUPAC Name |
1-chloroundeca-2,5-diene |
InChI |
InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI Key |
NTSBIMDOVUHGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCl |
Origin of Product |
United States |
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